A Technical Guide to 1-Bromo-3-(difluoromethyl)benzene for Researchers and Drug Development Professionals
A Technical Guide to 1-Bromo-3-(difluoromethyl)benzene for Researchers and Drug Development Professionals
CAS Number: 29848-59-7
This technical guide provides a comprehensive overview of 1-Bromo-3-(difluoromethyl)benzene, a key building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a versatile intermediate in the synthesis of complex organic molecules.
Physicochemical Properties
1-Bromo-3-(difluoromethyl)benzene is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 29848-59-7 |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| Density | 1.604 g/mL at 25 °C |
| Boiling Point | 65 °C at 4.5 mmHg |
| Refractive Index (n20/D) | 1.521 |
| InChI Key | HUSPSWKWFREKSS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C(F)F |
Synthesis of 1-Bromo-3-(difluoromethyl)benzene
While a specific, detailed synthesis protocol for 1-Bromo-3-(difluoromethyl)benzene is not widely published in peer-reviewed journals, a common and effective method for the synthesis of similar aryl bromides is the Sandmeyer reaction, starting from the corresponding aniline. Below is a representative experimental protocol.
Experimental Protocol: Sandmeyer Reaction
Materials:
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3-(Difluoromethyl)aniline
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Hydrobromic acid (HBr, 48%)
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Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
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Deionized water
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Diethyl ether
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ice
Procedure:
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(difluoromethyl)aniline in a solution of hydrobromic acid (48%) and water at 0-5 °C with constant stirring.
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Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. The addition rate should be controlled to prevent the temperature from exceeding 5 °C.
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After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid (48%).
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Slowly add the previously prepared diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution will be observed. The addition should be controlled to maintain a steady evolution of gas.
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After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and extract the product with diethyl ether.
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Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 1-Bromo-3-(difluoromethyl)benzene by vacuum distillation to yield the final product.
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Caption: Synthetic workflow for 1-Bromo-3-(difluoromethyl)benzene.
Applications in Drug Development
1-Bromo-3-(difluoromethyl)benzene is a valuable building block in drug discovery and development due to the strategic placement of the bromine atom and the difluoromethyl group. The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[1]
The difluoromethyl group is of increasing interest in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using 1-Bromo-3-(difluoromethyl)benzene as the aryl halide.
Materials:
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1-Bromo-3-(difluoromethyl)benzene
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Arylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup:
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To a round-bottom flask, add 1-Bromo-3-(difluoromethyl)benzene, the desired arylboronic acid, palladium(II) acetate, and triphenylphosphine.
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Add a solvent mixture of toluene, ethanol, and water.
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Add potassium carbonate as the base.
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Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Reaction:
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Work-up and Purification:
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Dilute the reaction mixture with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
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Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
1-Bromo-3-(difluoromethyl)benzene is a highly valuable and versatile intermediate for the synthesis of novel organic compounds. Its utility in forming carbon-carbon bonds through cross-coupling reactions, combined with the beneficial properties conferred by the difluoromethyl group, makes it a critical tool for researchers and professionals in drug development and materials science. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for the scientific community.
(Image is a placeholder for the chemical reaction scheme)